(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one
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Overview
Description
The compound (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure that includes a hydrazinylidene group and a diazinanone ring, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the oxolan ring: This can be achieved through a cyclization reaction involving dihydroxy compounds.
Introduction of the hydrazinylidene group: This step often involves the reaction of hydrazine derivatives with suitable electrophiles.
Formation of the diazinanone ring: This is usually accomplished through a cyclization reaction involving amines and carbonyl compounds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reactions and the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one: can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The hydrazinylidene group can be reduced to form hydrazine derivatives.
Substitution: The diazinanone ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the hydrazinylidene group can produce hydrazine derivatives.
Scientific Research Applications
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one: has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which (4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The hydrazinylidene group can form covalent bonds with nucleophilic sites on proteins, while the diazinanone ring can interact with hydrophobic pockets in enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
NH4S and NH4S2: Ionic compounds with similar configurations but distinct sulfur arrangements.
Uniqueness
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one: is unique due to its combination of a hydrazinylidene group and a diazinanone ring, which imparts distinct chemical properties and reactivity compared to other compounds.
Properties
Molecular Formula |
C9H16N4O5 |
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Molecular Weight |
260.25 g/mol |
IUPAC Name |
(4E)-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydrazinylidene-1,3-diazinan-2-one |
InChI |
InChI=1S/C9H16N4O5/c10-12-5-1-2-13(9(17)11-5)8-7(16)6(15)4(3-14)18-8/h4,6-8,14-16H,1-3,10H2,(H,11,12,17)/t4-,6-,7-,8-/m1/s1 |
InChI Key |
NQHHDRQNSGPHDK-XVFCMESISA-N |
Isomeric SMILES |
C\1CN(C(=O)N/C1=N/N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Canonical SMILES |
C1CN(C(=O)NC1=NN)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
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